molecular formula C10H13NO4S B2700631 Propan-2-yl 4-sulfamoylbenzoate CAS No. 91013-50-2

Propan-2-yl 4-sulfamoylbenzoate

Cat. No. B2700631
CAS RN: 91013-50-2
M. Wt: 243.28
InChI Key: LACMUQWPVXRBRA-UHFFFAOYSA-N
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Description

Propan-2-yl 4-sulfamoylbenzoate, also known as 4-[(propan-2-yl)sulfamoyl]benzoic acid, is a compound with the CAS Number: 10252-66-1 . It has a molecular weight of 243.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a solid substance .

Scientific Research Applications

Tissue Sulfhydryl Groups and Sulfonamide Functionality

Sulfonamide groups, such as those in Propan-2-yl 4-sulfamoylbenzoate, play a crucial role in medicinal chemistry due to their resemblance to the carboxylic acid group of natural substrates like 4-aminobenzoic acid. This similarity allows sulfonamides to act as inhibitors of enzymes like tetrahydropteroic acid synthetase, demonstrating their utility beyond simple antimicrobial applications. Their use in drug design highlights their importance in developing new therapeutics, emphasizing their role in sulfonamide antibacterials and potential in other areas of medicine and biology (Kalgutkar, Jones, & Sawant, 2010).

Chemical Catalysis and Sulfonamide Synthesis

In chemical synthesis, the sulfonamide group is utilized in catalytic processes, such as in the chemoselective transesterification of β-ketoesters. This demonstrates the group's versatility in organic chemistry, enabling selective reactions that are fundamental in synthesizing various chemical compounds. The application in transesterification processes showcases the sulfonamide's contribution to creating more efficient and selective chemical synthesis pathways (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).

Antimicrobial and Environmental Applications

Sulfonamides, including derivatives of this compound, have been explored for their antimicrobial properties, illustrating their broad utility beyond their traditional role as antibiotics. Research into novel sulfonamide compounds has shown promise in developing new antimicrobial agents, highlighting the ongoing importance of sulfonamide chemistry in addressing bacterial resistance and finding new therapeutic options (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Environmental Degradation and Transformation

The environmental behavior of sulfonamide antibiotics, including their degradation and transformation, has been a subject of study due to their persistence in the environment. Understanding how sulfonamides, such as this compound, degrade and transform can inform wastewater treatment strategies and environmental remediation efforts. Research on microbial degradation pathways reveals unique mechanisms, such as ipso-hydroxylation followed by fragmentation, that can eliminate sulfonamide antibiotics from the environment, indicating the complexity of interactions between these compounds and microbial systems (Ricken et al., 2013).

properties

IUPAC Name

propan-2-yl 4-sulfamoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7(2)15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-7H,1-2H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACMUQWPVXRBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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